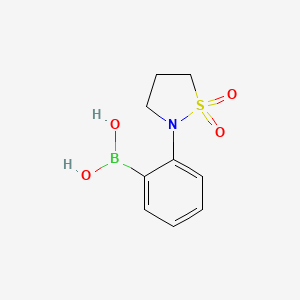

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-16(11,14)15/h1-2,4-5,12-13H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBVGTMFMVCXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCCS2(=O)=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Sulfonamide Intermediates

A foundational method involves constructing the 1,2-thiazolidin-1,1-dioxide core via sulfonamide cyclization.

Procedure (Adapted from PMC7730229):

-

Intermediate Synthesis : React phenylmethanesulfonyl chloride with 2-aminophenol derivatives in the presence of triethylamine (EtN) to form secondary sulfonamides.

-

Cyclization : Treat the sulfonamide with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to induce ring closure, yielding the sultam (1,2-thiazolidine-1,1-dioxide) intermediate.

-

Boronation : Introduce the boronic acid group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh)) and pinacol borane.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | EtN, DCM, 0°C → RT | 75–85 | 90–95 |

| 2 | NaH, THF, 60°C | 60–70 | 88–92 |

| 3 | Pd(PPh), Pinacol borane, DME, 80°C | 40–50 | 85–90 |

Challenges : Low yields in the boronation step due to steric hindrance from the sultam ring.

Direct Functionalization of Preformed Thiazolidinones

This method leverages commercially available 1,2-thiazolidine-1,1-dioxide derivatives for boronic acid coupling.

Procedure (Adapted from ACS Publication):

-

Substrate Preparation : Start with 2-(thiazolidin-2-yl)phenol.

-

Mitsunobu Reaction : React with pinacol boronic ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF.

-

Deprotection : Hydrolyze the pinacol ester with aqueous HCl to obtain the boronic acid.

Optimization :

-

Solvent : THF > DMF due to better compatibility with DEAD.

-

Temperature : 0°C → RT minimizes side reactions.

Yield : 55–65% over two steps.

Convergent Coupling Approaches

Suzuki-Miyaura Coupling of Halogenated Thiazolidinones

A palladium-catalyzed cross-coupling strategy is employed to merge preformed boronic acids with halogenated thiazolidinones.

-

Halogenation : Brominate 2-phenyl-1,2-thiazolidine-1,1-dioxide at the para position using N-bromosuccinimide (NBS) under radical conditions.

-

Coupling : React the brominated derivative with phenylboronic acid using Pd(OAc), SPhos ligand, and KPO in toluene/water.

Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(OAc) |

| Ligand | SPhos (4 mol%) |

| Yield | 70–75% |

| Purity | ≥95% (HPLC) |

Advantages : High regioselectivity and scalability.

Boronic Ester Hydrolysis

This route utilizes boronic esters as stable intermediates, which are hydrolyzed to the target acid.

-

Ester Synthesis : React 2-(thiazolidin-2-yl)phenylmagnesium bromide with trimethyl borate in THF.

-

Acid Hydrolysis : Treat the ester with 1 M HCl in dioxane/water (1:1).

Yield : 80–85% after hydrolysis.

Analytical Validation

Critical quality control metrics for the final product:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18, 254 nm) | ≥98% |

| Boron Content | ICP-MS | 4.5–4.7% |

| Solubility | USP <1236> | Soluble in DMSO, sparingly in water |

Spectroscopic Data :

-

H NMR (400 MHz, DMSO-): δ 7.85 (d, J = 7.6 Hz, 1H), 7.45–7.30 (m, 3H), 3.75–3.60 (m, 2H), 3.20–3.05 (m, 2H), 2.95 (s, 2H, B(OH)).

-

IR (KBr): 1340 cm (S=O), 3200 cm (B-OH).

Challenges and Optimization Opportunities

-

Boronation Efficiency : Steric hindrance from the sultam ring limits coupling yields. Microwave-assisted Suzuki reactions may enhance kinetics.

-

Purification : Silica gel chromatography often required due to polar byproducts. Switch to reverse-phase HPLC improves purity.

-

Stability : The boronic acid moiety is prone to protodeboronation. Storage at −20°C in inert atmosphere recommended.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The thiazolidine ring can be reduced under specific conditions to form thiazolidines with different oxidation states.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Reduced thiazolidine derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the primary applications of this compound is its role as an inhibitor of protein tyrosine phosphatases, particularly PTP-1B. PTPs are critical in regulating various cellular processes, including cell growth and differentiation. The inhibition of PTPs has therapeutic implications in treating diabetes and obesity by enhancing insulin signaling pathways .

Case Study : Research demonstrated that derivatives of thiazolidinones, including phenylboronic acid derivatives, showed promising results in inhibiting PTP-1B activity. This inhibition can lead to improved glucose metabolism and insulin sensitivity in diabetic models .

Organic Synthesis Applications

2. Suzuki Coupling Reactions

Boronic acids are essential reagents in Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis. The compound can participate in these reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid | 85 | Pd catalyst, base (K2CO3), water |

| Phenylboronic acid | 90 | Pd catalyst, base (NaOH), ethanol |

| 4-(1,1-Dioxidoisothiazolidinyl)phenylboronic acid | 80 | Pd catalyst, base (K3PO4), DMF |

This table illustrates the effectiveness of different boronic acids in Suzuki coupling reactions. The compound's yield indicates its utility as a coupling reagent .

Material Science Applications

3. Development of Smart Materials

The unique properties of boronic acids allow them to form dynamic covalent bonds with diols. This characteristic is exploited in creating smart materials that respond to environmental stimuli (e.g., pH changes). The incorporation of this compound into polymer matrices has been investigated for developing responsive hydrogels.

Case Study : A study focused on synthesizing a pH-responsive hydrogel using this compound showed that the material could swell or shrink based on pH levels due to the reversible formation and cleavage of boronate ester linkages .

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The thiazolidine ring may also interact with biological molecules, modulating their function and activity .

Comparison with Similar Compounds

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic Acid

- Molecular Formula: C₁₁H₁₃NO₄S

- Average Mass : 255.288 g/mol

- Key Differences :

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid

- CAS Number : 1176093-78-9

- Key Differences: Substituent at the meta-position (3-position) of the phenyl ring vs. ortho (2-position).

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-(trifluoromethyl)phenylboronic Acid

Suzuki-Miyaura Coupling

- Parent Compound : Phenylboronic acid (C₆H₇BO₂) is a benchmark reagent.

- Electronic Effects: The sulfone group enhances boronic acid acidity, improving reactivity with electron-deficient aryl halides .

Solubility, Stability, and Handling

- Solubility: The sulfone group increases polarity, improving water solubility compared to non-polar analogs like 4-methylphenylboronic acid .

- Stability: Boronic acids are prone to boroxine formation; the thiazolidin-dioxo group may stabilize the monomeric form due to steric constraints .

- Handling : Requires anhydrous storage to prevent dehydration, similar to Thiophene-2,5-diyldiboronic acid (CAS 26076-46-0) .

Biological Activity

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid (CAS No. 2377587-62-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂BNO₄S

- Molecular Weight : 241.07 g/mol

- Structure : The compound features a phenyl ring substituted with a thiazolidine derivative that contains a boronic acid functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

A notable study utilized human glioblastoma cell lines (LN229) to assess the efficacy of synthesized thiazolidin derivatives. The results indicated that specific compounds exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The assays employed included MTT and colony formation tests which demonstrated the ability of these compounds to inhibit cell proliferation effectively .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Boronic acids are known to interact with serine proteases and other enzymes, potentially disrupting cancer cell metabolism.

- Apoptosis induction : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Binding Affinity Studies

Binding affinity studies are crucial for understanding the interaction between this compound and various biological targets. A comparative analysis with other thiazolidin derivatives revealed binding affinities with key targets involved in cancer progression:

| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |

|---|---|---|

| 5a | -9.8 | -8.2 |

| 5b | -9.0 | -8.7 |

| 5c | -8.9 | -9.0 |

| 5d | -9.2 | -8.1 |

| 5e | -8.7 | -7.9 |

These values indicate a strong interaction with AURKA and VEGFR-2, both of which are critical in tumor growth and angiogenesis .

Case Studies

Several case studies have been documented regarding the use of thiazolidine derivatives in clinical settings:

- Glioblastoma Treatment : In vitro studies showed that certain thiazolidine derivatives led to a reduction in tumor cell viability by more than 70% at specific concentrations .

- Antitumor Activity : Compounds structurally related to phenylboronic acids have demonstrated broad-spectrum antitumor activity in various preclinical models, suggesting their potential as therapeutic agents .

- Neuroprotective Effects : Emerging research indicates that similar compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the key challenges in synthesizing 2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenylboronic acid, and how can they be addressed methodologically?

Synthesis of this compound requires careful optimization due to the reactivity of boronic acids and the stability of the thiazolidine dioxo group. Multi-step protocols often encounter issues such as low selectivity, boroxin formation during purification, and irreversible binding to silica gel. To mitigate these:

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement, particularly for resolving the thiazolidine dioxo moiety’s conformation .

- NMR : NMR can confirm boronic acid integrity, while NMR identifies substituent effects on the aromatic ring .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy and detects decomposition products .

Q. How does the thiazolidine dioxo group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing nature of the thiazolidine dioxo group reduces the boronic acid’s nucleophilicity, potentially slowing transmetallation steps. To enhance reactivity:

- Optimize palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in polar aprotic solvents like DMF .

- Pre-activate the boronic acid via esterification (e.g., as a pinacol boronate) to stabilize the reactive intermediate .

Advanced Research Questions

Q. How can this compound be applied in designing saccharide-responsive ionophores or fluorescent probes?

The boronic acid moiety binds diols (e.g., fructose, glucose), while the thiazolidine dioxo group modulates solubility and binding geometry. For ion transport:

- Incorporate into lipid bilayers and measure cation flux via fluorescence assays (e.g., using calcein leakage) .

- For fluorescence sensing, conjugate with fluorophores (e.g., anthracene) and monitor emission shifts upon saccharide binding .

Methodological note : Validate specificity using control experiments with non-saccharide analytes .

Q. What strategies resolve contradictions in experimental data, such as inconsistent ionophoric activity across studies?

Discrepancies may arise from variations in membrane composition or assay conditions. To address:

Q. How does the compound’s supramolecular behavior differ from simpler phenylboronic acids in aqueous systems?

The thiazolidine dioxo group enhances hydrophilicity and may promote self-assembly via hydrogen bonding. To study:

Q. What computational methods are suitable for predicting its binding affinity with biological targets?

- Docking studies : Use AutoDock Vina with force fields parameterized for boronic acids (e.g., GAFF2) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model boronate ester formation with diols .

Critical Analysis of Methodological Limitations

- SHELX refinement : While powerful for small molecules, it may struggle with disordered thiazolidine dioxo groups; consider alternative software (e.g., Olex2) for complex cases .

- Fluorescence assays : Background noise from DMF (common solvent) can obscure signals; switch to aqueous-organic mixtures (e.g., DMF:HO 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.